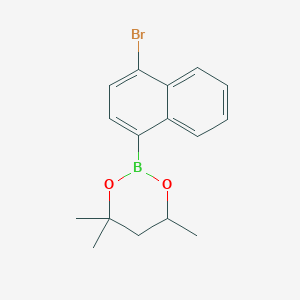![molecular formula C19H20BF3O3 B6321107 2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-62-3](/img/structure/B6321107.png)
2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane (hereinafter referred to as “BTDF”) is a boron-containing compound that has been used in a variety of scientific research applications. BTDF has been studied for its potential use in organic synthesis, as a catalyst in chemical reactions, and as a biological reagent. BTDF has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.
Aplicaciones Científicas De Investigación
BTDF has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a reagent for the synthesis of organic compounds, and as a biological reagent. In addition, BTDF has been used to study the structure and function of proteins, as well as to study the effects of various drugs on biological systems.
Mecanismo De Acción
The mechanism of action of BTDF is not fully understood. However, it is believed that BTDF acts as a catalyst in organic synthesis reactions by forming boron-oxygen bonds with organic molecules. In addition, BTDF is thought to interact with proteins and other biological molecules, allowing for the study of their structure and function.
Biochemical and Physiological Effects
BTDF has been found to have a variety of biochemical and physiological effects. In laboratory experiments, BTDF has been found to inhibit the growth of certain types of bacteria, as well as to reduce inflammation. In addition, BTDF has been found to have a mild analgesic effect, and to stimulate the release of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BTDF in laboratory experiments has a number of advantages. BTDF is relatively easy to synthesize and is readily available. In addition, BTDF is relatively stable and can be stored for long periods of time. However, BTDF is not water-soluble and must be used in organic solvents.
Direcciones Futuras
There are a number of potential future directions for the use of BTDF in scientific research. These include the development of new catalysts for organic synthesis reactions, the use of BTDF as a reagent for the synthesis of organic compounds, and the study of the effects of BTDF on various biological processes. In addition, BTDF could be used to study the structure and function of proteins, and to study the effects of drugs on biological systems. Finally, BTDF could be used to develop new drugs for the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of BTDF involves the reaction of 4-benzyloxy-2-(trifluoromethyl)phenyl boronic acid with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base. The reaction is carried out in anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction yields BTDF in high yields, with a purity of over 99%.
Propiedades
IUPAC Name |
5,5-dimethyl-2-[4-phenylmethoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O3/c1-18(2)12-25-20(26-13-18)17-9-8-15(10-16(17)19(21,22)23)24-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJKPPBBAYGOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid, 97%](/img/structure/B6321083.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321091.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321101.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321116.png)